molecular formula C15H22ClNO2 B166716 S-Metolachlor CAS No. 87392-12-9

S-Metolachlor

Cat. No. B166716
CAS RN: 87392-12-9
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-LBPRGKRZSA-N
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Description

S-metolachlor is an organic compound widely used as an herbicide. It is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. This compound is highly effective against grasses and broadleaf weeds, making it a popular choice for weed control in crops such as corn, soybean, peanuts, sorghum, and cotton .

Scientific Research Applications

S-metolachlor has numerous scientific research applications. In chemistry, it is used to study herbicide resistance mechanisms and metabolic pathways in plants. In biology, it is used to investigate the detoxification processes in various plant species. In medicine, it is studied for its potential effects on human health and its environmental impact. In industry, this compound is used for weed control in agriculture, contributing to increased crop yields and reduced competition from weeds .

Mechanism of Action

S-metolachlor exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. It competitively inhibits the first subunit, VLCFA synthase, resulting in VLCFA depletion. This inhibition disrupts cell membrane formation and function, leading to the death of susceptible plants. The primary site of this compound detoxification in resistant plants is in the roots, where GSTs and P450s play a crucial role in metabolizing the herbicide .

Safety and Hazards

S-Metolachlor may cause eye irritation and skin sensitization reactions in certain individuals . It is harmful if swallowed or absorbed through the skin . It is very toxic to aquatic life with long-lasting effects .

Future Directions

There are concerns about the risk of groundwater contamination by S-Metolachlor and its metabolites . To preserve the quality of water resources, some authorities are initiating a procedure to withdraw authorization of the main uses of plant protection products containing this compound .

Biochemical Analysis

Biochemical Properties

S-Metolachlor interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to interact with glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). The GST activities were found to be greater in resistant waterhemp compared to sensitive populations . On the other hand, P450s in microsomal extracts formed O-demethylated this compound .

Cellular Effects

This compound influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The exact nature of these effects is complex and depends on the specific cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that this compound metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found that this compound metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

Preparation Methods

S-metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetyl chloride . Industrial production methods involve reacting methanol with ®-epoxypropane to obtain ®-1-methoxyl-2-propanol, which is then reacted with sulfonyl chloride to obtain a compound that reacts with 2-methyl-6-ethyl aniline to produce S-(-)-N-(R-methyl-2’-hydroxyethyl)-2-methyl-6-ethyl aniline. This compound is then reacted with chloroacetyl chloride to obtain this compound .

Chemical Reactions Analysis

S-metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). Major products formed from these reactions include O-demethylated this compound and O-demethylated this compound-glutathione conjugates .

Comparison with Similar Compounds

S-metolachlor is similar to other chloroacetamide herbicides, such as metolachlor, acetochlor, and alachlor. this compound stands out due to its higher herbicidal activity and lower application rates compared to its racemic mixture, metolachlor. The S-isomer provides the majority of the herbicidal activity, making this compound more efficient and environmentally friendly .

properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032431
Record name S-Metolachlor
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Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87392-12-9
Record name S-Metolachlor
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Metolachlor [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Metolachlor
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]
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Record name S-METOLACHLOR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha,alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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Synthesis routes and methods II

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha, alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of S-metolachlor and how does it affect plant growth?

A: this compound inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, this compound hinders cell division and elongation, ultimately leading to the death of susceptible plants.

Q2: How does this compound's mode of action compare to metolachlor?

A: this compound is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means this compound is more potent and effective at lower application rates compared to metolachlor.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H22ClNO2, and its molecular weight is 283.8 g/mol.

Q4: How does this compound's performance vary across different environmental conditions?

A: Several studies have shown that this compound degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.

Q5: How does this compound behave in different soil types?

A: this compound degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.

Q6: Does the pH of the soil affect this compound degradation?

A: Research indicates that both acidic and basic pH conditions can accelerate this compound degradation. []

Q7: What is the typical efficacy of this compound against common weeds?

A: this compound is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.

Q8: Has resistance to this compound been reported?

A: Yes, this compound resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]

Q9: What are the potential mechanisms of this compound resistance in weeds?

A: Research suggests that resistance to this compound in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.

Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in this compound-resistant weeds?

A: While full cross-resistance is not always observed, studies have shown that this compound-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.

Q11: What are the potential environmental impacts of this compound?

A: The extensive use of this compound has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that this compound can affect the activity of soil enzymes and alter the composition of microbial populations.

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